Stereochemical Configuration Determines Synthetic Utility: (R) vs. (S) Enantiomer
The (R)-enantiomer is the required chiral building block for the synthesis of milvexian (BMS-986177), a Factor XIa inhibitor in phase II clinical trials [1]. In contrast, the (S)-enantiomer is employed for the synthesis of wine lactone, a key flavor compound [2]. This divergent application profile underscores that the two enantiomers are not functionally interchangeable; the (R)-form provides access to a high-value therapeutic intermediate, while the (S)-form serves a different commercial market.
| Evidence Dimension | Synthetic Application Specificity |
|---|---|
| Target Compound Data | Used as key intermediate for milvexian (FXIa inhibitor) synthesis; requires (R)-configuration |
| Comparator Or Baseline | (S)-2-methylbut-3-enoic acid used for wine lactone synthesis; racemic mixture cannot provide chiral resolution |
| Quantified Difference | Not directly quantified; qualitative bifurcation in application field |
| Conditions | Multi-step organic synthesis; patent literature and peer-reviewed synthetic protocols |
Why This Matters
Procurement decisions must align the enantiomer with the intended synthetic route; selecting the wrong enantiomer leads to synthetic failure or requires costly resolution steps.
- [1] Wagschal, S. et al. (2023). Toward the Development of a Manufacturing Process for Milvexian: Scale-Up Synthesis of the Side Chain. Organic Process Research & Development. View Source
- [2] Concise enantioselective synthesis of wine lactone via intramolecular Diels-Alder reaction starting from (S)-2-methyl-3-butenoic acid. (2021). Royal Society of Chemistry. View Source
